molecular formula C16H16ClN3O3 B4326993 2-chloro-N-ethyl-4,6-dimethyl-5-nitro-N-phenylpyridine-3-carboxamide

2-chloro-N-ethyl-4,6-dimethyl-5-nitro-N-phenylpyridine-3-carboxamide

Cat. No.: B4326993
M. Wt: 333.77 g/mol
InChI Key: NCXVSWMNTKOTEF-UHFFFAOYSA-N
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Description

2-chloro-N-ethyl-4,6-dimethyl-5-nitro-N-phenylpyridine-3-carboxamide is an organic compound that belongs to the class of nicotinamides It is characterized by the presence of a chloro group, ethyl group, dimethyl groups, nitro group, and a phenyl group attached to a nicotinamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-ethyl-4,6-dimethyl-5-nitro-N-phenylpyridine-3-carboxamide typically involves multiple steps. One common method starts with the nitration of 4,6-dimethyl-2-chloronicotinic acid to introduce the nitro group. This is followed by the esterification of the carboxylic acid group to form the corresponding ester. The ester is then subjected to a series of reactions, including reduction and substitution, to introduce the ethyl and phenyl groups. The final step involves the amidation of the ester to form the nicotinamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Catalysts and reagents are carefully selected to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-ethyl-4,6-dimethyl-5-nitro-N-phenylpyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and elevated temperatures.

Major Products Formed

    Oxidation: Conversion of the nitro group to a nitroso or amino group.

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Introduction of various functional groups in place of the chloro group.

Scientific Research Applications

2-chloro-N-ethyl-4,6-dimethyl-5-nitro-N-phenylpyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-ethyl-4,6-dimethyl-5-nitro-N-phenylpyridine-3-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The compound may also inhibit specific enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-ethyl-4,6-dimethyl-5-nitro-N-phenylpyridinecarboxamide: Similar structure but with a pyridine ring instead of a nicotinamide core.

    2-chloro-N-ethyl-4,6-dimethyl-5-nitro-N-phenylbenzamide: Similar structure but with a benzamide core.

Uniqueness

2-chloro-N-ethyl-4,6-dimethyl-5-nitro-N-phenylpyridine-3-carboxamide is unique due to its specific combination of functional groups and its nicotinamide core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-chloro-N-ethyl-4,6-dimethyl-5-nitro-N-phenylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O3/c1-4-19(12-8-6-5-7-9-12)16(21)13-10(2)14(20(22)23)11(3)18-15(13)17/h5-9H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCXVSWMNTKOTEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=C(C(=C(N=C2Cl)C)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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